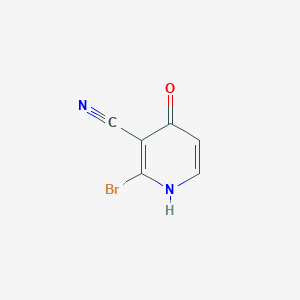

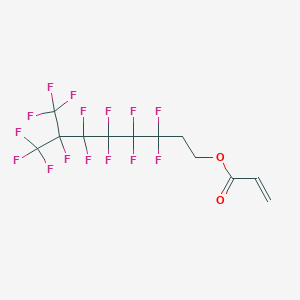

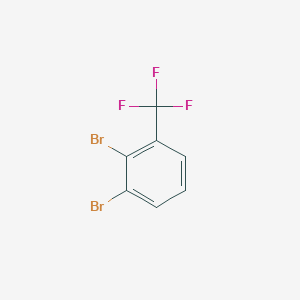

![molecular formula C12H11ClN2O2S B1597855 N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide CAS No. 453557-52-3](/img/structure/B1597855.png)

N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide

Overview

Description

“N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide” is a compound that contains a thiazole ring . The thiazole ring is an important heterocycle in the world of chemistry, consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .

Synthesis Analysis

The synthesis of thiazole-bearing compounds has been a focus for medicinal chemists . A mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes were heated during the initial stage of reaction . In another synthesis process, on hydrolysis, a compound was converted to corresponding phenoxy acid and finally this on coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine and 2-(1 H -benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) furnished a compound .Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . In a specific reaction, a compound was converted to corresponding phenoxy acid and finally this on coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine and 2-(1 H -benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) furnished a compound .Scientific Research Applications

Antimicrobial Applications

N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide: has been explored for its potential as an antimicrobial agent. Thiazole derivatives are known to exhibit significant antimicrobial activity, which makes them valuable in the development of new therapeutic drugs . The presence of the 2-chloro-1,3-thiazol moiety could potentially be leveraged to synthesize compounds with enhanced efficacy against a range of microbial pathogens.

Anticancer Research

This compound, due to its thiazole core, may be involved in anticancer research. Thiazoles have been reported to show cytotoxic activity against various human tumor cell lines . Research could focus on synthesizing derivatives of N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide to evaluate their potential as antitumor agents.

Anti-Inflammatory Properties

The thiazole ring is a common feature in molecules with anti-inflammatory properties . As such, N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide could be a candidate for the synthesis of new anti-inflammatory drugs, contributing to the treatment of chronic inflammatory diseases.

Neuroprotective Agent Development

Compounds containing thiazole structures have been associated with neuroprotective effects . This compound could be used in the design and synthesis of neuroprotective agents, potentially aiding in the treatment of neurodegenerative disorders.

Agricultural Chemicals

Thiazole derivatives are also used in the synthesis of agrochemicals . The compound could be utilized to develop new pesticides or fungicides, contributing to the protection of crops and ensuring food security.

Material Science

In material science, thiazole-containing compounds have applications in the creation of novel materials with specific properties . N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide could be investigated for its utility in creating new polymers or coatings with unique characteristics.

Mechanism of Action

Target of Action

Thiazole derivatives have been known to interact with various biological targets, contributing to their diverse biological activities .

Mode of Action

Thiazole compounds, in general, are known for their aromaticity, which allows them to participate in various reactions such as donor–acceptor, nucleophilic, and oxidation reactions . This could potentially influence their interaction with biological targets.

Biochemical Pathways

Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Result of Action

Thiazole derivatives have been associated with various biological activities, including anti-inflammatory and analgesic activities .

properties

IUPAC Name |

N-[3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S/c1-8(16)15-9-3-2-4-10(5-9)17-7-11-6-14-12(13)18-11/h2-6H,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTGMAZTFQFXEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)OCC2=CN=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377281 | |

| Record name | N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819686 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide | |

CAS RN |

453557-52-3 | |

| Record name | N-[3-[(2-Chloro-5-thiazolyl)methoxy]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453557-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol](/img/structure/B1597778.png)

![1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B1597793.png)